

# **Evofosfamide in Clinical Trials: A Comparative Meta-Analysis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KP-302    |           |
| Cat. No.:            | B12376464 | Get Quote |

An in-depth guide for researchers and drug development professionals on the clinical performance of the hypoxia-activated prodrug evofosfamide. This report provides a comparative analysis of key clinical trials, experimental protocols, and a review of alternative hypoxia-targeting agents.

Evofosfamide (formerly TH-302) is an investigational hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of many solid tumors. As a 2-nitroimidazole prodrug, evofosfamide is activated under hypoxic conditions to release its cytotoxic payload, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. This targeted mechanism of action holds the promise of enhanced anti-tumor activity with potentially reduced systemic toxicity compared to conventional chemotherapy. This guide provides a meta-analysis of key clinical trials involving evofosfamide, offering a comparative perspective on its efficacy and safety in various cancer types.

# Mechanism of Action: A Targeted Approach to Tumor Hypoxia

Evofosfamide's unique mechanism of action is central to its therapeutic rationale. In well-oxygenated tissues, the prodrug remains largely inactive. However, within the hypoxic microenvironment of tumors, intracellular reductases convert evofosfamide into its active form, Br-IPM. This active metabolite then induces DNA cross-linking, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Evofosfamide.

# Pivotal Phase III Clinical Trials: A Comparative Overview

Two major randomized, double-blind, placebo-controlled Phase III clinical trials evaluated the efficacy and safety of evofosfamide in combination with standard-of-care chemotherapy: the MAESTRO trial in pancreatic cancer and the TH-CR-406/SARC021 trial in soft tissue sarcoma.

## MAESTRO: Evofosfamide in Pancreatic Ductal Adenocarcinoma

The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Clinical Trial) study assessed the addition of evofosfamide to gemcitabine in patients with previously untreated, locally advanced



unresectable or metastatic pancreatic ductal adenocarcinoma.[1][2][3] While the study did not meet its primary endpoint of a statistically significant improvement in overall survival (OS), it did demonstrate a modest improvement in progression-free survival (PFS).[1]

### TH-CR-406/SARC021: Evofosfamide in Soft Tissue Sarcoma

This international, multicenter trial investigated the combination of evofosfamide and doxorubicin versus doxorubicin alone in patients with locally advanced, unresectable or metastatic soft tissue sarcoma.[4][5][6][7][8] Similar to the MAESTRO trial, the addition of evofosfamide to doxorubicin did not result in a significant improvement in the primary endpoint of overall survival.[5][7]

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.

Table 1: Efficacy Outcomes of Pivotal Phase III Evofosfamide Trials



| Trial                                       | Indica<br>tion                | Treat<br>ment<br>Arm                     | Comp<br>arator<br>Arm            | Media<br>n<br>Overa<br>II<br>Survi<br>val<br>(OS) | Hazar<br>d<br>Ratio<br>(OS)           | p-<br>value<br>(OS) | Media n Progr essio n- Free Survi val (PFS) | Hazar<br>d<br>Ratio<br>(PFS)          | p-<br>value<br>(PFS) |
|---------------------------------------------|-------------------------------|------------------------------------------|----------------------------------|---------------------------------------------------|---------------------------------------|---------------------|---------------------------------------------|---------------------------------------|----------------------|
| MAES<br>TRO[1                               | Pancr<br>eatic<br>Cance<br>r  | Evofos<br>famide<br>+<br>Gemci<br>tabine | Placeb<br>o +<br>Gemci<br>tabine | 8.7<br>month<br>s                                 | 0.84<br>(95%<br>CI:<br>0.71–<br>1.01) | 0.059               | 5.5<br>month<br>s                           | 0.77<br>(95%<br>CI:<br>0.65–<br>0.92) | 0.004                |
| TH-<br>CR-<br>406/S<br>ARC0<br>21[5]<br>[7] | Soft<br>Tissue<br>Sarco<br>ma | Evofos<br>famide<br>+<br>Doxor<br>ubicin | Doxor<br>ubicin<br>alone         | 18.4<br>month<br>s                                | 1.06<br>(95%<br>CI:<br>0.88–<br>1.29) | 0.527               | 6.3<br>month<br>s                           | Not<br>Report<br>ed                   | Not<br>Report<br>ed  |

Table 2: Key Grade ≥3 Adverse Events in Pivotal Phase III Evofosfamide Trials



| Trial                       | Adverse Event              | Evofosfamide<br>Combination Arm<br>(%) | Comparator Arm<br>(%) |
|-----------------------------|----------------------------|----------------------------------------|-----------------------|
| MAESTRO[1]                  | Neutropenia                | 32.5                                   | Not Reported          |
| Thrombocytopenia            | More frequent with Evo/Gem | Not Reported                           |                       |
| Anemia                      | More frequent with Evo/Gem | Not Reported                           |                       |
| TH-CR-<br>406/SARC021[5][7] | Anemia                     | 48                                     | 21                    |
| Neutropenia                 | 15                         | 30                                     |                       |
| Febrile Neutropenia         | 18                         | 11                                     |                       |
| Thrombocytopenia            | 14                         | 1                                      | _                     |
| Stomatitis                  | 8                          | 2                                      |                       |

### **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.

### MAESTRO (NCT01746979) Experimental Protocol[1][2]

- Study Design: International, randomized, double-blind, placebo-controlled Phase III trial.
- Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.
- Treatment Arms:
  - Experimental Arm: Evofosfamide (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²).



- o Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²).
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).

## TH-CR-406/SARC021 (NCT01440088) Experimental Protocol[5][7][8]

- Study Design: International, multicenter, open-label, randomized Phase III trial.
- Patient Population: 640 patients with locally advanced, unresectable or metastatic soft tissue sarcoma, previously untreated with chemotherapy for advanced disease.
- Treatment Arms:
  - Experimental Arm: Evofosfamide (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²).
  - o Control Arm: Doxorubicin (75 mg/m²) alone.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Response Rate (ORR).





Click to download full resolution via product page

Fig. 2: Generalized Phase III Clinical Trial Workflow for Evofosfamide.

### Other Clinical Investigations of Evofosfamide

Beyond the pivotal Phase III trials, evofosfamide has been evaluated in other cancer settings, often in earlier phase studies.

- Multiple Myeloma: A Phase 1/2 study (NCT01522872) investigated evofosfamide with or
  without bortezomib in patients with relapsed/refractory multiple myeloma.[9][10][11][12] The
  maximum tolerated dose of evofosfamide in combination with dexamethasone was
  established at 340 mg/m2, with some objective responses observed.[10]
- Glioblastoma: A Phase II trial evaluated evofosfamide in combination with bevacizumab for recurrent bevacizumab-refractory glioblastoma.[13][14][15][16][17] The combination met its



primary endpoint of progression-free survival at 4 months.[14][15][17] A Phase I surgical study also explored this combination in the same patient population.[18]

### **Alternative Hypoxia-Activated Prodrugs**

The concept of targeting tumor hypoxia is not unique to evofosfamide. Several other HAPs have been developed and investigated in clinical trials, providing a basis for comparison.

- Tirapazamine (SR-4233): One of the earliest HAPs to be extensively studied, tirapazamine showed promise in preclinical models.[19] However, its clinical development was hampered by limited efficacy in Phase III trials.[19]
- PR-104: This is a phosphate pre-prodrug of the dinitrobenzamide nitrogen mustard PR-104A.[20] It has been evaluated in Phase I/II studies for advanced solid tumors and acute leukemias.[20][21][22]

#### Conclusion

The clinical development of evofosfamide highlights both the promise and the challenges of targeting tumor hypoxia. While the two major Phase III trials in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints for overall survival, the data suggest some level of anti-tumor activity, particularly in improving progression-free survival in pancreatic cancer. The safety profile of evofosfamide in combination with chemotherapy was generally manageable, though an increase in certain hematologic and other toxicities was observed.

For researchers and drug development professionals, the story of evofosfamide underscores the complexity of translating a targeted mechanism of action into significant clinical benefit. Future research in the field of hypoxia-activated prodrugs may need to focus on improved patient selection strategies, potentially through the use of hypoxia-specific biomarkers, and the exploration of novel combination therapies. The insights gained from the extensive clinical evaluation of evofosfamide will undoubtedly inform the development of the next generation of therapies aimed at exploiting the unique microenvironment of tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Phase 3, Multicenter, Open-Label Study Comparing Evofosfamide (EVO) in Combination with Doxorubicin (D) versus D Alone in Patients with Advanced Soft-Tissue Sarcoma (STS): Study TH-CR-406/SARC021 - Conference Correspondent [conference-correspondent.com]
- 5. research.regionh.dk [research.regionh.dk]
- 6. Doxorubicin plus evofosfamide versus doxorubicin alone in locally advanced, unresectable or metastatic soft-tissue sarcoma (TH CR-406/SARC021): an international, multicentre, open-label, randomised phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin plus evofosfamide versus doxorubicin alone in locally advanced, unresectable or metastatic soft-tissue sarcoma (TH CR-406/SARC021): an international, multicentre, open-label, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bevacizumab for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. myelomabeacon.org [myelomabeacon.org]
- 11. A Phase 1/2 Study of evofosfamide, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I/II Study of Evofosfamide, A Hypoxia-activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 14. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. researchgate.net [researchgate.net]



- 18. Hypoxia-activated evofosfamide for treatment of recurrent bevacizumab-refractory glioblastoma: a phase I surgical study PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tirapazamine Wikipedia [en.wikipedia.org]
- 20. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Evofosfamide in Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12376464#meta-analysis-of-clinical-trials-involving-evofosfamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com